molecular formula C4H8N4O B15257244 [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol

[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B15257244
M. Wt: 128.13 g/mol
InChI Key: SCNMPIHJJUJQFU-UHFFFAOYSA-N
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Description

[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol is a useful research compound. Its molecular formula is C4H8N4O and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C4H8N4O/c5-1-3-6-4(2-9)8-7-3/h9H,1-2,5H2,(H,6,7,8)

InChI Key

SCNMPIHJJUJQFU-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNC(=N1)CO)N

Origin of Product

United States

Foundational & Exploratory

Unlocking the Bifunctional Potential of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol in Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the therapeutic utility of this specific 1,2,4-triazole derivative, focusing on its role as a bifunctional linker, a bioisostere for peptide bonds, and a precursor for antimicrobial and metabolic disease therapeutics. We explore the causality between its chemical architecture and its biological efficacy, supported by validated synthetic protocols and mechanistic insights.

Chemical Architecture & Pharmacophore Analysis

The therapeutic versatility of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol stems from its unique structural triad: a rigid aromatic core flanked by two chemically distinct, hydrophilic "arms."

Structural Components & Functionality
ComponentChemical FeatureMedicinal Chemistry Role
1,2,4-Triazole Core Aromatic, Polar, AmphotericBioisostere: Mimics amide bonds (

) or esters (

) with improved metabolic stability. Acts as a hydrogen bond donor/acceptor in kinase hinge binding.
C5-Aminomethyl (

)
Basic Primary AmineCationic Interaction: Forms salt bridges with aspartate/glutamate residues in active sites (e.g., GPCRs, proteases). Serves as a nucleophilic handle for derivatization.
C3-Hydroxymethyl (

)
Primary AlcoholH-Bonding: Acts as a hydrogen bond donor/acceptor to water networks or serine/threonine residues. Enhances aqueous solubility (LogP reduction).
Tautomerism and Binding Dynamics

The 1,2,4-triazole ring exists in a tautomeric equilibrium (1H, 2H, and 4H forms). While the 4H-tautomer is specified here, the biological environment often dictates the dominant species.

  • Mechanism: In aqueous solution, rapid proton transfer occurs between N1, N2, and N4.

  • Impact: This adaptability allows the molecule to optimize its orientation within an enzyme pocket, maximizing binding enthalpy—a critical feature for inhibiting flexible targets like DPP-4 (Dipeptidyl peptidase-4) or bacterial DNA gyrase .

Therapeutic Applications & Mechanisms

Antimicrobial Agents (Mannich & Schiff Bases)

The aminomethyl group is a prime substrate for the synthesis of Mannich bases , which have demonstrated potent broad-spectrum antibacterial activity, particularly against multidrug-resistant (MDR) strains like S. aureus (MRSA) and P. aeruginosa.

  • Mechanism of Action: The triazole core intercalates or binds to the bacterial DNA gyrase (GyrA/GyrB subunits), while the aminomethyl-derived side chains penetrate the hydrophobic pockets, disrupting DNA replication.

  • Causality: The N-rich triazole ring coordinates with metal ions (e.g., Zn²⁺, Mg²⁺) often found in metalloenzymes, inhibiting their catalytic function.

Metabolic Disease: DPP-4 Inhibition

In the development of anti-diabetic drugs (gliptins), the 1,2,4-triazole ring serves as a robust scaffold.[1]

  • Role: It acts as a spacer that positions the aminomethyl group to interact with the catalytic triad of DPP-4.

  • Advantage: Unlike linear amide linkers, the triazole confers resistance to hydrolysis by plasma peptidases, extending the half-life of the drug.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high polarity, this compound is an ideal "fragment" for screening libraries.

  • Ligand Efficiency: High binding energy per heavy atom.

  • Growth Vectors: The orthogonal amine and alcohol groups allow "fragment growing" in two distinct directions, exploring adjacent sub-pockets of a target protein.

Visualizing the Mechanism

The following diagram illustrates the synthesis of bioactive derivatives and their interaction with a theoretical enzyme target (e.g., Bacterial DNA Gyrase).

TriazoleMechanism Precursor [5-(Aminomethyl)-4H-1,2,4- triazol-3-yl]methanol SchiffBase Schiff Base / Mannich Base Derivative Precursor->SchiffBase Aldehyde Condensation (Derivatization) Target Bacterial DNA Gyrase (Active Site) SchiffBase->Target Inhibition Binding Interaction1 H-Bonding (Triazole N) Target->Interaction1 Interaction2 Salt Bridge (Aminomethyl) Target->Interaction2 Interaction3 Hydrophobic Interaction Target->Interaction3 Interaction1->SchiffBase Interaction2->SchiffBase Interaction3->SchiffBase

Caption: Transformation of the triazole scaffold into a bioactive inhibitor and its multi-point binding mechanism within an enzyme active site.

Experimental Protocols

Synthesis of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol

Note: This protocol is adapted from standard cyclization methods for 3,5-disubstituted 1,2,4-triazoles.

Objective: Synthesize the core scaffold from readily available precursors (Glycine and Glycolic acid derivatives).

Reagents:

  • Ethyl 2-aminoacetate hydrochloride (Glycine ethyl ester HCl)

  • 2-Hydroxyacetohydrazide (Glycolic acid hydrazide)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Imidate Formation: React Ethyl 2-aminoacetate HCl with dry methanol/HCl gas at 0°C to form the corresponding imidate intermediate. Rationale: Activates the ester for nucleophilic attack.

  • Hydrazidine Formation: Add 2-Hydroxyacetohydrazide to the imidate solution. Stir at room temperature for 4 hours.

  • Cyclization: Reflux the mixture in the presence of catalytic NaOMe (0.5 eq) for 12 hours. Rationale: Base-catalyzed cyclization drives the dehydration and ring closure.

  • Isolation: Evaporate solvent. Neutralize with dilute HCl. Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • 1H NMR (DMSO-d6): Look for triazole NH (broad singlet, >13 ppm), -CH2-O (singlet, ~4.5 ppm), and -CH2-N (singlet, ~3.8 ppm).

    • LC-MS: Confirm mass ion [M+H]+ = 129.1 Da.

Derivatization: Synthesis of a Schiff Base Antibacterial

Objective: Functionalize the aminomethyl group to increase lipophilicity and target affinity.

  • Dissolution: Dissolve 1.0 mmol of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol in 10 mL absolute ethanol.

  • Addition: Add 1.0 mmol of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and 2 drops of glacial acetic acid.

  • Reflux: Heat at reflux for 6 hours. Monitor by TLC (EtOAc:MeOH 8:2).

  • Workup: Cool to precipitate the Schiff base. Filter and wash with cold ethanol.

References

  • Aggarwal, R., et al. (2011). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives.[2][3]

  • Plech, T., et al. (2011). Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity.[3][4] Medicinal Chemistry Research.

  • Fuh, M. T., et al. (2021). Design, Synthesis and Biological Evaluation of Glycolamide, Glycinamide, and β-Amino Carbonyl 1,2,4-Triazole Derivatives as DPP-4 Inhibitors.[1] Bioorganic Chemistry.[1]

  • PubChem. Compound Summary: 1,2,4-Triazole-3-methanol derivatives. National Library of Medicine.

  • Al-Masoudi, N. A., et al. (2006). Synthesis and biological activity of some new 1,2,4-triazole derivatives. Heteroatom Chemistry.

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in 3,5-disubstituted triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Chemistry Division Subject: Troubleshooting Cyclization Failures in 3,5-Disubstituted-1,2,4-Triazole Synthesis Ticket ID: TRZ-35-CYC-ERR Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering issues with the formation of the 1,2,4-triazole core. While "3,5-disubstituted" can technically refer to 1,2,3-triazoles (via Ru-catalysis), in medicinal chemistry, this nomenclature almost exclusively refers to the condensation of hydrazides with electrophiles (nitriles/imidates) to form 3,5-diaryl/alkyl-1,2,4-triazoles .[1]

The failure to cyclize usually stems from one of two thermodynamic bottlenecks:

  • The "Amidrazone Trap": The linear intermediate forms but lacks the activation energy to dehydrate and close the ring.

  • Electrophile Deactivation: The nitrile partner is too electron-rich or sterically hindered to accept the hydrazide nucleophile.[1]

This guide prioritizes the Einhorn-Brunner and Pellizzari variations, as well as modern Oxidative Cyclization routes.[1]

Part 1: Diagnostic Workflow

Before altering your conditions, locate your failure point on the reaction coordinate.

TriazoleTroubleshooting Start START: Reaction Failed CheckLCMS Analyze Crude via LCMS/NMR Start->CheckLCMS Result1 Starting Materials Only CheckLCMS->Result1 No Reaction Result2 Linear Intermediate Observed (M+H = SM1 + SM2) CheckLCMS->Result2 Stalled Result3 Decomposition / Black Tar CheckLCMS->Result3 Unstable Sol1 Activation Required: Switch to Imidate or Thioamide route Result1->Sol1 Sol2 Dehydration Failure: Increase T (>150°C) or add Acid Cat. Result2->Sol2 Sol3 Oxidative Route: Use Hydrazone + I2/K2CO3 Result3->Sol3

Caption: Diagnostic logic for triazole synthesis failures. Identify if the issue is nucleophilic attack (Solution 1) or cyclodehydration (Solution 2).

Part 2: Troubleshooting The "Workhorse" Route (Hydrazide + Nitrile)

The most common method involves reacting an acyl hydrazide (


) with a nitrile (

).[1]
Q1: My reaction is stuck at the linear intermediate (Acylamidrazone). Why won't it close?

The Science: The initial addition of the hydrazide to the nitrile is exothermic, but the subsequent ring closure requires the elimination of water (dehydration), which is thermodynamically demanding. If you see a mass corresponding to


, you have formed the acylamidrazone .[1]

The Fix:

  • Temperature Shock: This cyclization often has a high energy barrier. Standard reflux in Ethanol (78°C) is insufficient.[1] Switch to n-Butanol (118°C) or DMF (153°C) .[1]

  • Microwave Irradiation: Microwave heating is superior for this dehydration step.

    • Protocol: Seal the vessel.[2] Heat to 160–180°C for 20–40 mins in n-BuOH with 0.5 eq

      
       [1].
      
  • Acidic Dehydration: If basic conditions fail, isolate the intermediate and treat with catalytic p-TsOH in refluxing Xylene.[1]

Q2: The nitrile is unreactive (Starting Materials remain).

The Science: Electron-rich nitriles (e.g., p-methoxybenzonitrile) are poor electrophiles.[1] The hydrazide cannot attack the cyano carbon effectively.[1]

The Fix: The Imidate Detour (Pinner Synthesis) Do not react the nitrile directly.[1] Convert it to an Ethyl Imidate first. This converts a poor electrophile (


) into a potent one (

).[1]

Protocol (Imidate Route):

  • Imidate Formation: Dissolve Nitrile (1 eq) in dry EtOH (saturated with HCl gas) at 0°C. Stir overnight. Precipitate with ether to get the Imidate Hydrochloride salt.

    • Critical Check: Ensure conditions are anhydrous; otherwise, you will hydrolyze the nitrile to the amide.

  • Cyclization: React Imidate salt (1.2 eq) with Acyl Hydrazide (1 eq) and

    
     (2 eq) in refluxing EtOH.
    
    • Why this works: The leaving group becomes EtOH (neutral) rather than

      
       (high energy) or requiring water elimination.[1]
      

Part 3: The Oxidative "Rescue" Route

If the condensation chemistry above fails due to steric hindrance or electronic deactivation, switch to Oxidative Cyclization . This forms the N1-N2 bond last, avoiding the difficult dehydration step.[1]

Q3: When should I use the Iodine ( ) mediated route?

Recommendation: Use this when working with aldehydes instead of nitriles, or when your hydrazide is sensitive to harsh heat.

The Protocol (Iodine-Mediated Oxidative Annulation) [2]: This method generates the triazole from a Hydrazone (formed from Hydrazide + Aldehyde).[1]

  • Step A (Hydrazone formation): Mix Hydrazide + Aldehyde in EtOH (reflux 2h). Isolate solid.

  • Step B (Cyclization):

    • Solvent: DMF or DMSO.

    • Reagents:

      
       (1.1 eq), 
      
      
      
      (3 eq).[1]
    • Temp: 80–100°C.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] The base generates a hydrazonyl anion, which is iodinated. Intramolecular displacement of iodide by the amide nitrogen closes the ring.

Visualizing the Mechanism:

IodineMech SM Hydrazone (R-CONHN=CH-R') Inter Iodinated Intermediate SM->Inter I2, K2CO3 (Oxidation) Prod 3,5-Disubstituted 1,2,4-Triazole Inter->Prod Intramolecular Cyclization (-HI)

Caption: Oxidative cyclization bypasses the high-temperature dehydration barrier.[1]

Part 4: Data & Comparison of Methods

Select the method based on your substrate's tolerance.

MethodKey ReagentsTempBest For...Common Failure
Direct Condensation Nitrile, Hydrazide,

160°CRobust, simple substratesNitrile unreactive; Decomposition at high T
Imidate (Pinner) Nitrile -> Imidate, Hydrazide80°CElectron-rich nitrilesMoisture hydrolyzing the imidate
Oxidative (Iodine) Aldehyde, Hydrazide,

80°CSterically hindered systemsOver-oxidation of sensitive groups
Transamidation Thioamide, Hydrazide100°CVery unreactive nitrilesSmell; Removal of sulfur byproducts

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Zinc catalysts to lower the temperature? A: Yes. Zinc Triflate (


)  or Zinc Chloride (

) can catalyze the nitrile activation, allowing reaction at 100–120°C instead of 160°C.[1] This acts as a Lewis acid to activate the nitrile carbon [3].

Q: I am getting a mixture of 1,3,4-oxadiazole and 1,2,4-triazole. Why? A: This is a competition between the Oxygen and Nitrogen atoms of the hydrazide attacking the electrophile.

  • Cause: Acidic conditions often favor the Oxadiazole (via O-attack).[1]

  • Solution: Ensure your pH is basic (use

    
     or 
    
    
    
    ).[1] The Nitrogen is more nucleophilic in basic conditions, favoring the Triazole.

Q: Did you mean 1,2,3-Triazoles? A: If you are trying to make a "3,5-disubstituted" 1,2,3-triazole (which is actually a 1,5-disubstituted triazole in standard click chemistry numbering), you need Ruthenium (Cp*RuCl) catalysis, not Copper.[1] Copper (CuAAC) yields 1,4-isomers.[1]

References

  • BenchChem. (2025).[1][7] One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles. Retrieved from 7[1]

  • Yeung, K. S., et al. (2005). Synthesis of 3,5-Disubstituted-1,2,4-triazoles via an Oxidative Annulation Strategy. Journal of Organic Chemistry. Retrieved from 1[1]

  • Ueda, S., & Nagasawa, H. (2009).[5] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society.[5] Retrieved from 5[1]

  • Castanedo, G. M., et al. (2011).[8][10][12] General and Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Journal of Organic Chemistry. Retrieved from 12[1]

Sources

Solving solubility issues of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Solving Solubility Issues of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol in NMR Solvents Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol. This molecule, with its rich functionality, is a promising scaffold in medicinal chemistry. However, its very features—a primary amine, a primary alcohol, and a 1,2,4-triazole ring—create a highly polar structure with extensive hydrogen bonding capabilities. This often leads to significant challenges in achieving the concentrations required for NMR analysis (typically 1-25 mg/mL for ¹H NMR) in common deuterated solvents.[1][2]

This guide provides a systematic, causality-driven approach to overcoming these solubility issues, moving from simple solvent selection to advanced chemical modification strategies. Our goal is to empower you to acquire high-quality NMR data efficiently.

Part 1: Foundational Troubleshooting - The Right Solvent for the Job

The most common point of failure is selecting a solvent that is chemically incompatible with the analyte. The structure of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol is dominated by hydrogen bond donors (-NH₂, -OH, ring N-H) and acceptors (triazole nitrogens, -OH oxygen). Solvents that cannot effectively compete with the molecule's self-association via hydrogen bonding will fail to dissolve it.

FAQ: My compound is insoluble in CDCl₃. What should I do?

Answer: Chloroform-d (CDCl₃) is a relatively non-polar solvent and lacks the ability to donate hydrogen bonds, making it a poor choice for this highly polar compound.[3] You should immediately switch to a polar, hydrogen-bond-accepting solvent. The most effective first-line choices are Dimethyl Sulfoxide-d₆ (DMSO-d₆) and Methanol-d₄ (CD₃OD).

Table 1: Recommended NMR Solvents for Polar Heterocycles

SolventFormulaPolarity IndexKey Characteristics & Considerations
Dimethyl Sulfoxide-d₆ (CD₃)₂SO7.2Excellent first choice. Highly polar aprotic, strong H-bond acceptor. Dissolves a wide range of polar compounds.[4][5] Retains -OH and -NH proton signals, which is useful for structural elucidation. High boiling point can make sample recovery difficult.
Methanol-d₄ CD₃OD5.1Good second choice. Polar protic solvent. Its hydroxyl group can solvate the analyte effectively. Caution: The acidic deuterium of the -OD group will cause rapid exchange with your compound's -OH and -NH₂ protons, leading to signal broadening or disappearance.[6]
Deuterium Oxide (D₂O) D₂O10.2Use when pH adjustment is needed. The most polar solvent. Will readily exchange with all labile protons (-OH, -NH₂). Solubility is highly dependent on the pKa of the analyte.
Chloroform-d CDCl₃4.1Not recommended. Low polarity, poor H-bond donor/acceptor capability for this analyte.[3]
Acetone-d₆ (CD₃)₂CO5.1Potentially useful. More polar than CDCl₃ but generally less effective than DMSO-d₆ for highly functionalized heterocycles.[3]
Experimental Protocol 1: Standard Sample Preparation in DMSO-d₆
  • Weigh Sample: Accurately weigh 5-10 mg of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol directly into a clean, dry vial.

  • Add Solvent: Using a syringe or calibrated pipette, add 0.6-0.7 mL of DMSO-d₆ to the vial.[7]

  • Promote Dissolution: Cap the vial and gently vortex for 30-60 seconds. If solids remain, use a warm water bath (40-50°C) for 2-5 minutes to aid dissolution.

  • Filter and Transfer: To ensure a homogenous sample free of particulates, which can ruin NMR shimming, filter the solution.[7]

    • Prepare a filter pipette by placing a small, tight plug of cotton wool into a Pasteur pipette.

    • Transfer the solution through the filter pipette into a clean, high-quality NMR tube.

  • Cap and Analyze: Cap the NMR tube, wipe it clean, and it is ready for analysis.

Part 2: Advanced Strategies When Standard Solvents Fail

If you still face poor solubility in DMSO-d₆ or other polar solvents, it's likely due to strong intermolecular forces (e.g., crystal lattice energy) or aggregation. The following strategies are designed to disrupt these forces.

Strategy A: pH Adjustment for Solubility Enhancement

The presence of a basic aminomethyl group and an acidic triazole N-H makes the compound's net charge—and therefore its solubility in polar protic solvents like D₂O—highly dependent on pH.[8][9] By converting the neutral molecule into a salt (a cation or anion), we can dramatically increase its affinity for polar solvents.

Answer: Yes, this is a powerful technique, especially when using D₂O or Methanol-d₄. By adding a small amount of a deuterated acid or base, you can protonate the amine or deprotonate the triazole, respectively, forming a highly soluble salt.

G cluster_0 pH Adjustment Workflow Start Insoluble in D₂O or CD₃OD Decision Target which functional group? Start->Decision Protonate Protonate Basic Amine (Form Cationic Salt) Decision->Protonate Amine pKa > Solvent pH Deprotonate Deprotonate Acidic Triazole (Form Anionic Salt) Decision->Deprotonate Triazole pKa < Solvent pH Acid Add 1-5 µL TFA-d or DCl in D₂O Protonate->Acid Base Add 1-5 µL NaOD in D₂O Deprotonate->Base Result Soluble Salt for NMR Analysis Acid->Result Base->Result

Caption: Decision workflow for pH modification.

  • Prepare Slurry: Suspend ~5 mg of your compound in 0.7 mL of D₂O in a vial. It will likely not dissolve completely.

  • Add Acid: Add 1-2 µL of Trifluoroacetic acid-d (TFA-d) or a 35 wt. % solution of DCl in D₂O.

  • Observe: Cap and vortex the vial. The solid should dissolve as the highly soluble ammonium salt is formed. If not, add another 1-2 µL of acid.

  • Transfer and Analyze: Transfer the clear solution to an NMR tube for analysis.

  • Note on Spectrum: Be aware that the chemical shifts of protons near the newly-formed ammonium group will be significantly different from the neutral form. The labile N-H protons will likely exchange with the solvent and be invisible.

Strategy B: Employing Co-Solvent Systems

Sometimes, a single solvent isn't enough. A mixture of solvents, or a co-solvent system, can provide a unique solvation environment that disrupts the solute-solute interactions more effectively than either solvent alone.[9][10]

Answer: Yes. A very effective strategy is to add a small percentage of D₂O to your DMSO-d₆ sample. The D₂O can specifically interact with the most polar sites of your molecule, breaking up the aggregation and allowing the bulk DMSO-d₆ to solvate the rest of the molecule.

  • Prepare Slurry: Add 5-10 mg of your compound to a vial.

  • Add Solvents: Add 0.6 mL of DMSO-d₆ followed by 0.1 mL of D₂O (a 6:1 ratio).

  • Promote Dissolution: Cap and vortex. If needed, warm gently as described in Protocol 1. The combination of solvents should be more effective than DMSO-d₆ alone.

  • Transfer and Analyze: Filter the solution into an NMR tube.

  • Note on Spectrum: The residual water peak will be larger. Any labile -OH or -NH₂ protons will now exchange with D₂O and will likely not be observed.

Strategy C: Chemical Derivatization (The Last Resort)

When obtaining a spectrum of the native compound is impossible, or if solubility in a less polar solvent is required, chemical derivatization can be employed. This involves covalently modifying the polar functional groups (-OH and -NH₂) to create a less polar, more soluble analogue. This is an irreversible process for your sample and fundamentally changes the molecule you are analyzing. [11]

Answer: Yes, but with significant caveats. You can, for example, acetylate the amine and alcohol groups. The resulting di-acetylated product will be significantly less polar and likely soluble in CDCl₃ or Acetone-d₆. This is useful for confirming the carbon backbone of the structure but not for studying the properties of the original molecule.[12][13][14]

  • Reaction Setup: In a dry vial, suspend ~5 mg of your compound in 0.5 mL of pyridine-d₅.

  • Add Reagent: Add a 1.5 molar excess of acetic anhydride-d₆.

  • React: Cap the vial and let it stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC if possible).

  • Workup: Evaporate the pyridine-d₅ under a stream of nitrogen.

  • Prepare NMR Sample: Dissolve the dried residue in 0.7 mL of CDCl₃, filter into an NMR tube, and analyze. The resulting spectrum will be of the di-acetylated derivative.

Part 3: Summary and Troubleshooting Flowchart

The following table and flowchart summarize the decision-making process for tackling the solubility of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyWhen to UseProsCons
Solvent Change First step for any new compound.Simple, fast, non-destructive.May not be sufficient for highly insoluble compounds.
pH Adjustment When using protic solvents (D₂O, CD₃OD) and initial attempts fail.Highly effective for ionizable compounds, non-destructive (reversible).Alters chemical shifts, labile protons are lost, limited to protic solvents.
Co-Solvents For partial solubility in a good solvent (like DMSO-d₆).Simple, often effective, non-destructive.Can complicate the spectrum with multiple solvent peaks, labile protons may be lost.
Derivatization Last resort, for structural confirmation only.Can make "unsolvable" compounds soluble in common solvents like CDCl₃.Irreversible. The molecule under analysis is not the original compound.

Caption: Troubleshooting flowchart for solubility issues.

References

  • Llinàs, M. & Goodson, B. (2020). NMR in drug discovery. RSC Publishing. [Link]

  • An, N., et al. (2018). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Shishmarev, K., & Widmalm, G. (2021). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing. [Link]

  • Dotsenko, V. V. (2014). Response to "Can anybody tell me which solvent would be appropriate for collecting nmr data...". ResearchGate. [Link]

  • University of Guelph. NMR FAQs. Advanced Analysis Centre. [Link]

  • Day, S. E., et al. (2017). Aqueous NMR Signal Enhancement by Reversible Exchange in a Single Step Using Water-Soluble Catalysts. The Journal of Physical Chemistry C. [Link]

  • Jain, P., et al. (2022). Drug Solubility: Importance and Enhancement Techniques. International Journal of Fantasy and Mythology Research. [Link]

  • Gajewiak, J., et al. (2007). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron: Asymmetry. [Link]

  • EG Pat. (2019). Solvents in NMR spectroscopy. EG Pat Blog. [Link]

  • Harvey, D. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • MIT OpenCourseWare. (2003). 8.1 - FT-NMR Sample Preparation Guide. MIT 5.301 Chemistry Laboratory Techniques. [Link]

  • Al-Ghananeem, A. M., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • Neiat, F., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • University of California, Riverside. NMR Sample Preparation. Chemical Research Support. [Link]

  • K.C. et al. (2009). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics. [Link]

  • Western University. NMR Sample Preparation. JB Stothers NMR Facility. [Link]

  • Patel, K., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Kelleher, J. J., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. [Link]

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Validation & Comparative

NMR spectral analysis of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol vs. 1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectral Analysis of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol vs. 1,2,4-Triazole Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists[1]

Executive Summary

This guide provides a high-level technical comparison of the NMR spectral characteristics of the parent heterocycle 1,2,4-triazole versus its disubstituted derivative, [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol .[1]

For drug development professionals, distinguishing these two species is a common task when verifying the functionalization of the triazole core—a popular bioisostere for amide bonds in kinase inhibitors and antifungal agents.[1][2] This analysis focuses on the diagnostic disappearance of ring protons , the chemical shift perturbations caused by hydroxymethyl and aminomethyl substituents, and the critical role of tautomerism in spectral interpretation.[1][2]

Structural Basis & Tautomeric Dynamics[1]

Before interpreting the spectra, one must understand the dynamic nature of the triazole core in solution.[2]

1,2,4-Triazole (Parent)[1][3][4][5]
  • Structure: A five-membered ring with three nitrogen atoms.

  • Tautomerism: In DMSO-d

    
    , 1,2,4-triazole exists in rapid equilibrium between the 1H  and 2H  tautomers.[1] The 4H  tautomer is energetically less favorable but accessible.
    
  • Symmetry: Due to rapid proton exchange (prototropy), the molecule often appears effectively symmetrical on the NMR timescale at room temperature, rendering the C3 and C5 positions equivalent.[1][2]

[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol (Derivative)[1]
  • Structure: The C3 and C5 positions are fully substituted.

    • C3: Hydroxymethyl group (

      
      ).
      
    • C5: Aminomethyl group (

      
      ).
      
  • Consequence: The symmetry is broken. The ring carbons are no longer equivalent, and the characteristic ring protons of the parent are replaced by functionalized side chains.[2]

Comparative 1H NMR Analysis

The transition from the parent triazole to the derivative is marked by three distinct spectral events:

  • Loss of the aromatic ring singlet.

  • Appearance of two distinct methylene signals.

  • differentiation of exchangeable protons (OH vs NH

    
     vs Ring NH).
    
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d )
Feature1,2,4-Triazole (Parent)[5-(Aminomethyl)-...]-methanol (Derivative)Mechanistic Insight
Ring C-H

8.25 (s, 2H)
Absent Diagnostic confirmation of full C3/C5 substitution.[1]
Ring N-H

13.5 - 14.5 (br s, 1H)

13.0 - 14.0 (br s, 1H)
Highly variable; depends on concentration and H-bonding.[1]
-CH

-OH
Absent

4.45 - 4.55 (d or s, 2H)
Deshielded by electronegative oxygen.[1] Appears as doublet if coupling to OH is resolved.
-CH

-NH

Absent

3.75 - 3.90 (s, 2H)
Less deshielded than O-substituted methylene.[1]
Side Chain OH Absent

5.0 - 5.5 (t or br s, 1H)
Couples with methylene protons (

Hz) in dry DMSO.[1]
Side Chain NH

Absent

4.0 - 6.0 (v. br s, 2H)
Often broadened by exchange; disappears upon D

O shake.[1]

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1][3] Values are approximate ranges based on fragment analysis of analogous 3,5-disubstituted triazoles.
Detailed Spectral Interpretation
  • The "Clean" Region (7.0 - 9.0 ppm): In the parent compound, the singlet at ~8.25 ppm is the dominant feature.[1] In the derivative, this region should be silent (void of signals), confirming that no unsubstituted starting material remains.[1] Any signal here indicates incomplete reaction.

  • The Aliphatic Region (3.5 - 5.0 ppm): The derivative introduces two new methylene signals.

    • The hydroxymethyl (-CH

      
      O-)  protons appear downfield (~4.5 ppm ) due to the strong inductive effect of oxygen.
      
    • The aminomethyl (-CH

      
      N-)  protons appear upfield (~3.8 ppm ) relative to the hydroxymethyl group, as nitrogen is less electronegative than oxygen.[1]
      

Comparative 13C NMR Analysis

Carbon-13 NMR provides definitive proof of the asymmetry introduced in the derivative.

Table 2: 13C NMR Chemical Shift Comparison
Carbon Type1,2,4-Triazole (

ppm)
Derivative (

ppm)
Notes
Ring Carbons (C3/C5) 147.0 (Broad/Averaged)~158.0 - 162.0 (Two signals)Substitution pushes quaternary carbons downfield.[1] Asymmetry splits the signal.
-CH

-OH
Absent~56.0 - 58.0 Typical aliphatic alcohol methylene.[1]
-CH

-NH

Absent~38.0 - 42.0 Typical aliphatic amine methylene.[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol designed to distinguish exchangeable protons from fixed structural protons.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in 0.6 mL DMSO-d

      
       .
      
    • Why DMSO? Chloroform (CDCl

      
      ) is a poor solvent for polar triazoles and often leads to signal broadening due to aggregation. DMSO breaks aggregates and slows proton exchange, allowing observation of OH and NH signals.[1][2]
      
  • Acquisition (Standard):

    • Run a standard 1H NMR (minimum 16 scans).[1]

    • Checkpoint: Verify the solvent residual peak at 2.50 ppm and water at ~3.33 ppm.

  • The D

    
    O Shake (Validation): 
    
    • Add 1-2 drops of D

      
      O  directly to the NMR tube.
      
    • Shake vigorously and re-acquire the spectrum.

    • Result: All signals identified as OH, NH, or NH

      
       (Side chains and Ring NH) must disappear .[1][2] The methylene signals (-CH
      
      
      
      -) will remain but may simplify (e.g., doublet becomes singlet) due to loss of coupling.[1]
Workflow Visualization

NMR_Workflow Start Start: Dissolve Sample in DMSO-d6 Acquire Acquire 1H NMR Spectrum Start->Acquire CheckRing Check 8.0 - 8.5 ppm Region Acquire->CheckRing SingletPresent Singlet at ~8.25 ppm? CheckRing->SingletPresent ParentID Identify: Unsubstituted 1,2,4-Triazole (or incomplete reaction) SingletPresent->ParentID Yes AnalyzeAliphatic Analyze 3.5 - 5.0 ppm Region SingletPresent->AnalyzeAliphatic No (Silent) TwoSignals Two Distinct Methylene Signals? (~3.8 ppm & ~4.5 ppm) AnalyzeAliphatic->TwoSignals D2O_Step VALIDATION: Add D2O & Shake TwoSignals->D2O_Step Yes Confirm CONFIRMED: [5-(Aminomethyl)-... -triazol-3-yl]methanol D2O_Step->Confirm OH/NH Disappear CH2 Remain

Caption: Decision tree for distinguishing parent triazole from the disubstituted derivative using 1H NMR.

Troubleshooting & Nuances

Tautomeric Broadening

In the derivative, the "4H" designation in the name implies the proton is on the nitrogen adjacent to the side chains.[1] However, in solution, the proton hops between N1, N2, and N4.[1]

  • Symptom: The Ring NH signal (>13 ppm) may be extremely broad or invisible at room temperature.

  • Solution: This is normal.[4] Do not take the absence of the NH signal as a lack of purity.

Water Suppression

Commercial DMSO-d


 often contains water (~3.3 ppm).
  • Interference: The water peak can overlap with the aminomethyl (-CH

    
    NH
    
    
    
    ) signal (~3.8 ppm) or the bulk NH
    
    
    signal.
  • Fix: Use "Dry" DMSO (ampules) or run the experiment at elevated temperature (e.g., 40°C) to shift the water peak upfield/downfield away from your signals.[1]

References

  • Chemical Shifts of Common Solvents: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link[1]

  • Triazole Tautomerism: Alkorta, I., et al. (2022).[1][2] Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate.[7] Link

  • 1,2,4-Triazole Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] Link[1]

  • Substituted Triazole Synthesis & NMR: Wang, L., et al. (2014).[1][2] One-flask synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. RSC Advances. Link

Sources

Safety Operating Guide

Operational Disposal Guide: [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the operational protocol for the disposal of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol . Unlike common solvents or inorganic salts, this compound presents a dual-hazard profile due to its amphoteric nature (containing both a basic primary amine and a weakly acidic triazole ring) and its potential biological activity as a drug intermediate.

Immediate Action Required: Treat all waste streams containing this compound as Hazardous Chemical Waste requiring high-temperature incineration. Do not discharge into municipal sewer systems or trash.

Chemical Identity & Hazard Matrix
ParameterSpecificationOperational Implication
CAS Number 1190363-44-0Use for waste manifesting and inventory tracking.
Functional Groups 1,2,4-Triazole; Aminomethyl; MethanolNitrogen-rich heterocycle. Potential for thermal energy release if shocked or heated under confinement.
Acidity/Basicity Amphoteric (pKa ~10 for amine, ~2 for triazole)Incompatible with strong acids AND strong oxidizers. Risk of exothermic neutralization or N-oxidation.
Physical State Solid (typically off-white powder)Hygroscopic. Keep containers tightly sealed to prevent caking/hydrolysis.
RCRA Status (USA) Not explicitly P- or U-listedClassify by characteristic. Default to D003 (Reactive) if potentially unstable, or general Toxic/Irritant.

Pre-Disposal Stabilization & Segregation

Expert Insight: The most common accident involving aminotriazoles occurs during "bulking" (mixing waste streams). The amine group can react violently with acid chlorides or strong acids found in general organic waste drums.

Segregation Protocol
  • Isolate from Acids: Do not mix with acidic waste streams (e.g., TFA, HCl, Sulfuric Acid). The heat of neutralization can pressurize waste containers.

  • Isolate from Oxidizers: Segregate from peroxides, nitrates, and permanganates. Triazoles can be oxidized to unstable intermediates.

  • Solvent Compatibility:

    • Compatible: Water (basic pH), Methanol, Ethanol, DMSO.

    • Incompatible: Dichloromethane (slow reaction with amines over time), Acidic aqueous solutions.

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization

Before moving the container, verify the state of the material.

  • Solid Waste: Pure powder, contaminated gloves, weigh boats.

  • Liquid Waste: Mother liquors, reaction mixtures.[1]

Phase 2: Packaging & Labeling

Crucial: Use High-Density Polyethylene (HDPE) containers. Avoid metal drums for liquid waste due to potential corrosion from the amine functionality.

Protocol A: Solid Waste (Pure Substance)
  • Transfer the solid material into a wide-mouth HDPE jar.

  • Double-bag the jar in clear polyethylene bags (secondary containment).

  • Labeling: Mark as "Hazardous Waste - Toxic/Irritant." Explicitly write: "[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol - Nitrogen Heterocycle."

Protocol B: Liquid Waste (Solutions)
  • pH Check: Dip a pH strip into the waste.

    • If pH < 4: Slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6-8 to prevent acid-catalyzed decomposition in the drum.

    • If pH > 10: Acceptable for "Basic Organic" waste streams.

  • Solvent Check: Ensure the solvent carrier is listed on the tag (e.g., "10% Compound in Methanol").

  • Venting: Use a vented cap (Safety Eco-Funnel) for the first 24 hours if the solution was recently neutralized, to allow CO₂ escape.

Phase 3: Final Destruction

The only acceptable destruction method for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete breakdown of the nitrogen-rich triazole ring, preventing environmental leaching.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for researchers at the bench.

DisposalWorkflow Start Waste Generation: [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol CheckState Physical State? Start->CheckState Solid Solid Waste (Powder/Debris) CheckState->Solid Dry Liquid Liquid Waste (Solution) CheckState->Liquid Wet PackSolid Pack in HDPE Jar Double Bag Solid->PackSolid CheckpH Check pH Liquid->CheckpH Label LABEL: Full Chemical Name Hazard: Irritant/Toxic PackSolid->Label Acidic pH < 5 (Acidic) CheckpH->Acidic Acidic Basic pH > 7 (Basic/Neutral) CheckpH->Basic Basic Neutralize Slowly Neutralize with NaHCO3 Acidic->Neutralize SelectContainer Select Container: Basic Organic Waste (No Halogens preferred) Basic->SelectContainer Neutralize->SelectContainer SelectContainer->Label Pickup EHS Pickup: Incineration Only Label->Pickup

Figure 1: Operational decision matrix for segregating and packaging triazole-derivative waste streams.

Regulatory & Compliance Reference

Compliance with local and federal regulations is mandatory.[2][3] This protocol aligns with US EPA RCRA standards but prioritizes stricter "Best Management Practices" (BMP) due to the specific chemistry of triazoles.

  • US EPA RCRA: While not specifically listed (P or U list), the generator must determine if the waste exhibits hazardous characteristics (Ignitability D001, Corrosivity D002, Reactivity D003) [1].[4]

  • DOT Shipping: If shipping pure material for disposal, it likely falls under UN 3259, Amines, solid, corrosive, n.o.s. (Triazole derivative) or UN 3077, Environmentally hazardous substance, solid, n.o.s. depending on specific toxicity data [2].

References
  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. Compound Summary for 1,2,4-Triazole Derivatives (General Hazard Class). National Library of Medicine. [Link]

Sources

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